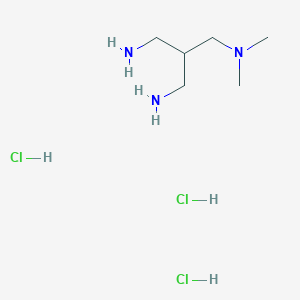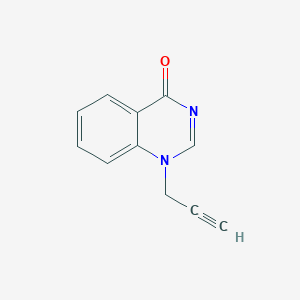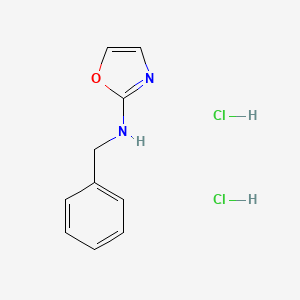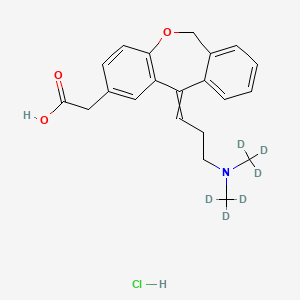
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Übersicht
Beschreibung
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, or 2-AMDMPDT, is an organic compound that has a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and other polar solvents. It has a melting point of 108-110°C, and a boiling point of 141-143°C. The compound is a derivative of the amino acid lysine and is used as a reagent in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for the isolation and analysis of proteins and their complex interactions within biological systems. The compound’s ability to bind to various proteins makes it valuable for affinity chromatography, a technique used to purify proteins based on their specific properties .
Drug Synthesis
In the field of medicinal chemistry, this compound is used as a building block for the synthesis of potential drug candidates. Its polyamine structure is particularly useful in the creation of small molecule drugs that can interact with biological targets, such as enzymes or receptors, to modulate their activity for therapeutic purposes.
Catalysis
The compound’s multiple amine groups make it an excellent ligand for metal catalysts. It can enhance the efficiency of catalytic reactions, including those used in the synthesis of complex organic molecules. This is particularly important in industrial processes where catalysts are used to accelerate production and increase yield.
Material Science
In material science, this compound can be used to modify the surface properties of materials. For example, it can be grafted onto nanoparticles to improve their solubility or to create functionalized surfaces for specific applications, such as biosensors or drug delivery systems .
Environmental Science
The compound’s chelating properties make it useful in environmental science for the removal of heavy metals from wastewater. It can form complexes with metal ions, facilitating their extraction and purification from contaminated water sources .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological research. This compound can act as a linker molecule, connecting biomolecules like peptides, proteins, or nucleic acids to various probes or tags. This is essential for studying the function and location of these biomolecules within cells .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent in various assays and analytical techniques. Its reactivity with certain chemical groups allows for the detection and quantification of a wide range of substances, including biomolecules and environmental contaminants .
Nanotechnology
The compound’s ability to interact with carbon nanotubes makes it valuable in nanotechnology. It can be used to functionalize carbon nanotubes, which are then incorporated into composite materials to enhance their mechanical, electrical, or thermal properties .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3.3ClH/c1-9(2)5-6(3-7)4-8;;;/h6H,3-5,7-8H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFJVNLOCHXGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855689 | |
| Record name | 2-(Aminomethyl)-N~1~,N~1~-dimethylpropane-1,3-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride | |
CAS RN |
936255-80-0 | |
| Record name | 2-(Aminomethyl)-N~1~,N~1~-dimethylpropane-1,3-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![c-[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1515190.png)
![[4-(4-Chlorobenzyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B1515192.png)

![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)

![6-Chloro-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1515203.png)

![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)

